2-29-Galanin (rat)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

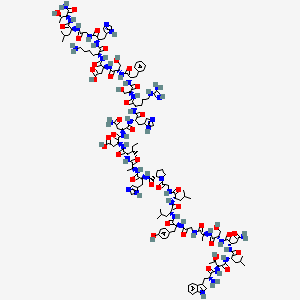

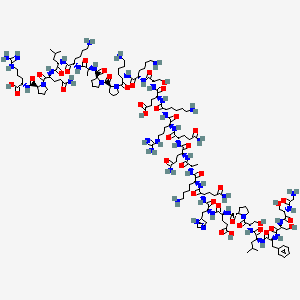

2-29-Galanin (rat) is a synthetic analogue of the naturally occurring neuropeptide galanin, which consists of 29 amino acid residues in rats. Galanin is predominantly synthesized in the brain and spinal cord, and to a lesser extent, in the intestine. It plays a crucial role in regulating various physiological functions, including memorization, food intake, sleep, addiction, pain, and hormone production .

Preparation Methods

The synthesis of 2-29-Galanin (rat) involves solid-phase peptide synthesis using the Fmoc-strategy. The peptide chain is elongated by adding one amino acid at a time or by fragment condensation. Fragments with the C-terminal glycine residue are synthesized using the solid-phase method on the 2-chlorotrityl chloride resin or by conventional peptide synthesis in solution. After synthesis, the peptide is purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve the correct molecular weight and high purity .

Chemical Reactions Analysis

2-29-Galanin (rat) primarily undergoes interactions with its receptors rather than traditional chemical reactions like oxidation or reduction. It acts as an agonist for the GAL2R receptor with a high affinity (K_i: 3.5 nM). The peptide inhibits rat pancreatic protein and CCK-8-stimulated amylase secretion .

Scientific Research Applications

2-29-Galanin (rat) has several scientific research applications:

Cardioprotection: It has been shown to reduce infarct size and decrease the activity of necrosis markers in models of acute myocardial infarction in rats.

Neuroprotection: Galanin and its receptors have protective effects on neurons and astrocytes, particularly under oxidative stress conditions.

Pain Management: Galanin plays a role in modulating nociceptive processing and has potential therapeutic applications in chronic pain conditions.

Metabolic Regulation: It regulates food intake, insulin levels, and glucose metabolism, making it relevant in studies related to diabetes and obesity.

Mechanism of Action

2-29-Galanin (rat) exerts its effects by binding to and activating galanin receptors (GalR1, GalR2, and GalR3). These receptors are G-protein coupled receptors (GPCRs) that mediate various intracellular signaling pathways. For instance, activation of GalR2 by galanin can suppress oxidative stress-induced upregulation of phosphorylated extracellular signal-related kinase1/2 (pERK1/2) in astrocytes . In the context of pain, galanin acts on GalR1 receptors to inhibit nociceptive transmission .

Comparison with Similar Compounds

Similar compounds to 2-29-Galanin (rat) include other galanin family peptides such as:

Galanin-like peptide (GALP): Shares a similar structure to galanin and acts as a hypothalamic neuropeptide involved in metabolism and reproduction.

Alarin: A splice variant of GALP, involved in vasoactive effects and ganglionic differentiation.

Spexin: Another peptide with a similar sequence to galanin, capable of activating GALR2.

2-29-Galanin (rat) is unique in its specific sequence and high affinity for the GAL2R receptor, making it a valuable tool in research focused on galanin receptor-mediated pathways and their physiological effects.

Properties

Molecular Formula |

C139H208N42O40 |

|---|---|

Molecular Weight |

3107.4 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C139H208N42O40/c1-15-70(10)111(137(220)174-99(52-110(195)196)131(214)170-96(49-104(142)188)128(211)168-95(48-80-56-149-65-157-80)127(210)163-86(30-23-37-150-139(145)146)121(204)175-101(61-183)134(217)166-92(43-75-25-17-16-18-26-75)126(209)177-102(62-184)135(218)171-98(51-109(193)194)130(213)162-85(29-21-22-36-140)120(203)167-93(46-78-54-147-63-155-78)119(202)153-58-107(191)160-88(40-67(4)5)132(215)179-112(73(13)185)114(144)197)178-116(199)72(12)159-122(205)94(47-79-55-148-64-156-79)172-136(219)103-31-24-38-181(103)108(192)59-154-118(201)87(39-66(2)3)164-123(206)89(41-68(6)7)165-125(208)91(44-76-32-34-81(187)35-33-76)161-106(190)57-152-115(198)71(11)158-133(216)100(60-182)176-129(212)97(50-105(143)189)169-124(207)90(42-69(8)9)173-138(221)113(74(14)186)180-117(200)83(141)45-77-53-151-84-28-20-19-27-82(77)84/h16-20,25-28,32-35,53-56,63-74,83,85-103,111-113,151,182-187H,15,21-24,29-31,36-52,57-62,140-141H2,1-14H3,(H2,142,188)(H2,143,189)(H2,144,197)(H,147,155)(H,148,156)(H,149,157)(H,152,198)(H,153,202)(H,154,201)(H,158,216)(H,159,205)(H,160,191)(H,161,190)(H,162,213)(H,163,210)(H,164,206)(H,165,208)(H,166,217)(H,167,203)(H,168,211)(H,169,207)(H,170,214)(H,171,218)(H,172,219)(H,173,221)(H,174,220)(H,175,204)(H,176,212)(H,177,209)(H,178,199)(H,179,215)(H,180,200)(H,193,194)(H,195,196)(H4,145,146,150)/t70-,71-,72-,73+,74+,83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-/m0/s1 |

InChI Key |

GALXLNAOJOZXKY-UOGOHJNBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)

![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)

![3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)